

# BMS-986449 versus CC-885 in preclinical models

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## Compound of Interest

Compound Name: BMS-986449

Cat. No.: B15604535

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A Comparative Guide to the Preclinical Profiles of **BMS-986449** and CC-885, Novel Cereblon E3 Ligase Modulators

This guide provides a detailed comparison of the preclinical characteristics of two investigational molecular glue degraders, **BMS-986449** and CC-885. Both compounds function by redirecting the substrate specificity of the Cereblon (CRBN) E3 ubiquitin ligase, but they are designed to induce the degradation of different target proteins, leading to distinct downstream anti-cancer effects. This document is intended for researchers, scientists, and professionals in the field of drug development.

## Mechanism of Action and Target Profile

**BMS-986449** and CC-885 are both classified as Cereblon E3 Ligase Modulatory Drugs (CELMoDs). They act as "molecular glues," bringing new protein substrates (neosubstrates) to the CRL4-CRBN E3 ubiquitin ligase complex for ubiquitination and subsequent degradation by the proteasome. However, their intended targets and, consequently, their mechanisms of anti-cancer activity differ significantly.

**BMS-986449** is engineered to selectively target the transcription factors Helios (IKZF2) and Eos (IKZF4).<sup>[1][2][3]</sup> These proteins are crucial for maintaining the immunosuppressive function of regulatory T cells (Tregs) within the tumor microenvironment.<sup>[1][4]</sup> By degrading Helios and Eos, **BMS-986449** aims to reprogram Tregs, thereby enhancing the body's natural anti-tumor immune response.<sup>[1][4]</sup>

CC-885, on the other hand, was first identified as a potent degrader of the translation termination factor GSPT1, which is the primary mechanism for its anti-tumor activity.<sup>[5][6][7]</sup> Subsequent research has revealed that CC-885 also induces the degradation of other neosubstrates, including Cyclin-dependent kinase 4 (CDK4), BNIP3L, and Polo-like kinase 1 (PLK1).<sup>[8][9][10][11][12]</sup> This broader substrate profile suggests that CC-885 may exert its anti-cancer effects through multiple pathways, including cell cycle arrest and inhibition of mitophagy, in addition to the disruption of protein translation.

## Preclinical Performance Data

Currently, publicly available preclinical data does not include direct head-to-head comparative studies of **BMS-986449** and CC-885 in the same experimental models. The following tables summarize the available data for each compound from separate studies.

Table 1: In Vitro and In Vivo Efficacy of **BMS-986449**

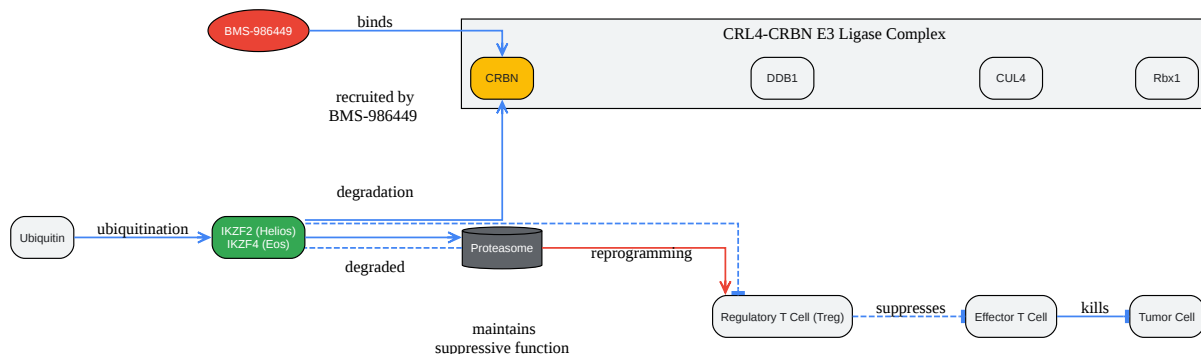
Model System	Treatment	Key Findings	Reference
Syngeneic Mouse Tumor Models (CT26, MB49, MC38)	BMS-986449 (daily dosing)	Monotherapy induced tumor growth inhibition (TGI) of up to 75% (CT26), 62% (MB49), and 42% (MC38). Combination with anti-PD-1 resulted in more robust efficacy with TGI values of 95% (CT26), 97% (MB49), and 88% (MC38).	<a href="#">[13]</a>
Cynomolgus Monkeys	BMS-986449 (0.3 mg/kg, QD, oral)	Well-tolerated and maintained ≥80% degradation of Helios in circulating Treg cells over 24 hours.	<a href="#">[4][13]</a>

Table 2: Preclinical Efficacy and Toxicity of CC-885

Model System	Treatment	Key Findings	Reference
Patient-Derived Acute Myeloid Leukemia (AML) Cells	CC-885	Potent anti-proliferative activity.	[6]
Multiple Myeloma (MM) Cells	CC-885	Caused growth retardation via impairment of cell cycle progression and cell death in vitro and in vivo.	[8]
Humanized CRBN Mice	CC-885 (5 mg/kg, intraperitoneal injection)	Induced marked, species-specific toxicity, with all treated mice dying approximately 35 hours post-injection.	[14]
Non-Small-Cell Lung Cancer (NSCLC) Models	CC-885 in combination with Volasertib (PLK1 inhibitor)	Synergistically inhibited NSCLC growth in vitro and in vivo.	[10][11][12]

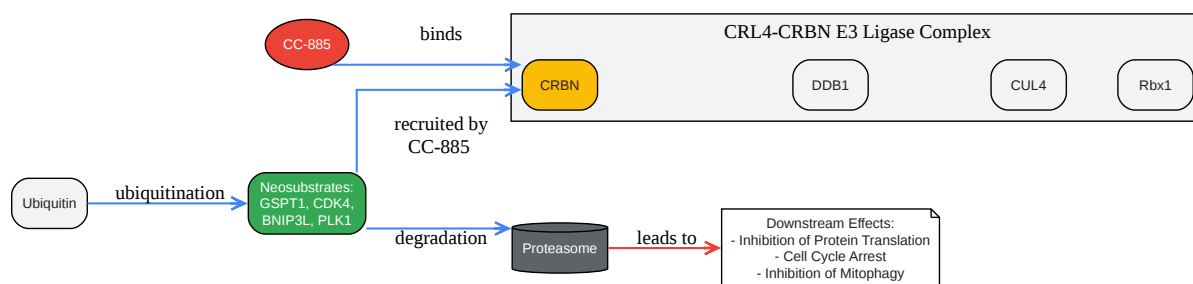
## Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the mechanisms of action for **BMS-986449** and CC-885.



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Caption: Mechanism of action of **BMS-986449**.



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## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. pryzm.ozmosi.com [pryzm.ozmosi.com]
- 3. drughunter.com [drughunter.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. CC-885 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. axonmedchem.com [axonmedchem.com]
- 7. A novel cereblon modulator recruits GSPT1 to the CRL4(CRBN) ubiquitin ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cereblon modulator CC-885 induces CRBN-dependent ubiquitination and degradation of CDK4 in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The novel cereblon modulator CC-885 inhibits mitophagy via selective degradation of BNIP3L - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Cereblon Modulator CC-885 Induces CRBN- and p97-Dependent PLK1 Degradation and Synergizes with Volasertib to Suppress Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Cereblon Modulator CC-885 Induces CRBN- and p97-Dependent PLK1 Degradation and Synergizes with Volasertib to Suppress Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. BMS-986449 / BMS [delta.larvol.com]
- 14. biocytogen.com [biocytogen.com]
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